molecular formula C12H11NO2 B8589449 8-Quinolinemethanol,acetate(ester)

8-Quinolinemethanol,acetate(ester)

Cat. No. B8589449
M. Wt: 201.22 g/mol
InChI Key: OQLCULWIDQHOQE-UHFFFAOYSA-N
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Patent
US04963566

Procedure details

To a solution of 8-acetoxymethylquinoline (12.07 g) in methanol (80 ml) was added an 30% aqueous solution of sodium hydroxide, and the mixture was heated and refluxed for 1.5 hours. After distilling off the methanol, the resulting residue was extracted with chloroform. After drying over anhydrous magnesium sulfate, the solvent was distilled off. The residue was recrystallized from ethyl acetate-n-hexane to give 8-hydroxymethylquinoline (9.21 g).
Quantity
12.07 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[N:14]=[CH:13][CH:12]=[CH:11]2)(=O)C.[OH-].[Na+]>CO>[OH:4][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[N:14]=[CH:13][CH:12]=[CH:11]2 |f:1.2|

Inputs

Step One
Name
Quantity
12.07 g
Type
reactant
Smiles
C(C)(=O)OCC=1C=CC=C2C=CC=NC12
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the methanol
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate-n-hexane

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 9.21 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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